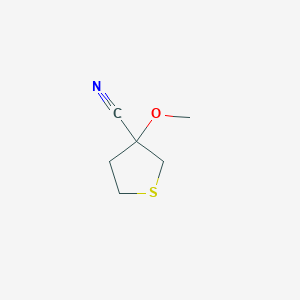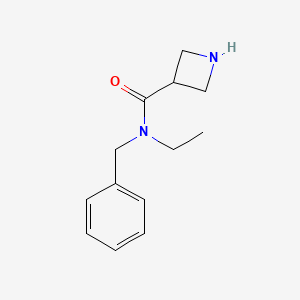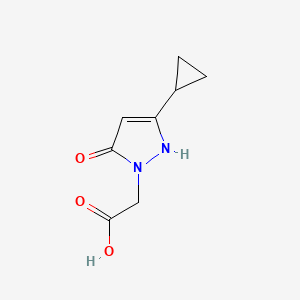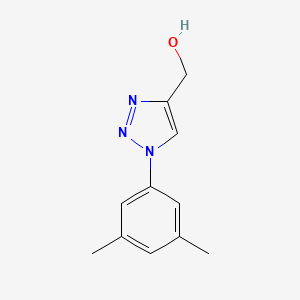
1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4-methanol
概要
説明
1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4-methanol is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a 3,5-dimethylphenyl group attached to the triazole ring, with a methanol group at the 4-position of the triazole ring
準備方法
The synthesis of 1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4-methanol typically involves the following steps:
Cycloaddition Reaction: The Huisgen 1,3-dipolar cycloaddition reaction is commonly used to synthesize triazoles. In this reaction, an azide and an alkyne react to form the triazole ring. For this compound, 3,5-dimethylphenyl azide and propargyl alcohol are used as starting materials.
Reaction Conditions: The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, under mild conditions. The reaction can be performed in solvents like dimethyl sulfoxide (DMSO) or ethanol at room temperature or slightly elevated temperatures.
Industrial Production: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include using continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
化学反応の分析
1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles. Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. For example, nitration can introduce nitro groups onto the phenyl ring using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the methanol group yields aldehydes or carboxylic acids, while reduction of the triazole ring forms dihydrotriazoles.
科学的研究の応用
1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4-methanol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent. The triazole ring is known for its bioactivity, and modifications to the phenyl group can enhance its therapeutic properties.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coordination complexes, due to its ability to form stable bonds with metals.
Biological Studies: It is used as a probe in biological studies to understand the interactions between triazole-containing compounds and biological targets.
Industrial Applications: The compound can be utilized in the development of new catalysts and as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4-methanol involves its interaction with specific molecular targets:
Molecular Targets: The triazole ring can interact with enzymes and receptors in biological systems. For example, it can inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism.
Pathways Involved: The compound can modulate various signaling pathways, including those related to cell proliferation and apoptosis. Its interaction with molecular targets can lead to the inhibition of key enzymes and proteins, resulting in therapeutic effects.
類似化合物との比較
1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4-methanol can be compared with other similar compounds:
Similar Compounds: Other triazole derivatives, such as 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-methanol and 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, share structural similarities.
Uniqueness: The presence of the 3,5-dimethylphenyl group and the methanol group at the 4-position of the triazole ring makes this compound unique. These structural features contribute to its distinct chemical and biological properties.
Comparison: Compared to other triazole derivatives, this compound may exhibit different reactivity and bioactivity profiles due to the specific substituents on the phenyl ring and the triazole ring.
特性
IUPAC Name |
[1-(3,5-dimethylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-3-9(2)5-11(4-8)14-6-10(7-15)12-13-14/h3-6,15H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXKDBZFXUQRCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



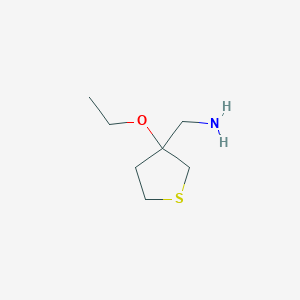
![[3-(2-Methoxyethyl)-3-piperidinyl]methanol](/img/structure/B1467136.png)
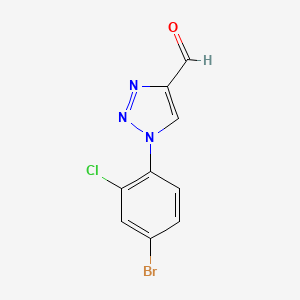

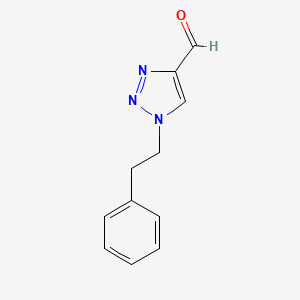
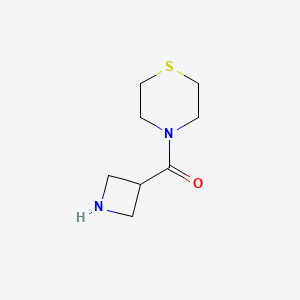
![1-[(5-Chloro-2-methoxyphenyl)carbamoyl]azetidine-3-carboxylic acid](/img/structure/B1467144.png)
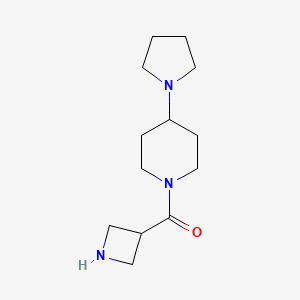
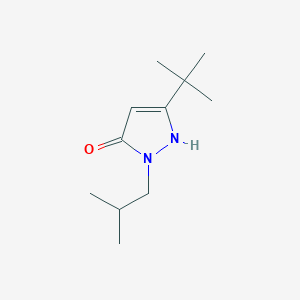
![[1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1467149.png)
